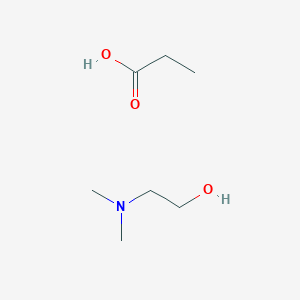

N,N-Dimethylethanolammonium propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)ethanol;propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C3H6O2/c1-5(2)3-4-6;1-2-3(4)5/h6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLUNFAUNAHQIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CN(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Characterization Methodologies for N,n Dimethylethanolammonium Propionate

Synthetic Pathways and Optimization Strategies for N,N-Dimethylethanolammonium Propionate (B1217596)

The formation of N,N-Dimethylethanolammonium propionate is achieved through a direct and efficient acid-base neutralization reaction. This approach is characteristic of the synthesis of protic ionic liquids, which are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. mdpi.com

The primary and most direct route for the preparation of this compound involves the stoichiometric reaction between the tertiary amine N,N-Dimethylethanolamine (DMEA) and propionic acid.

The reaction mechanism is a classic acid-base neutralization:

Step 1: Protonation of the Base: The lone pair of electrons on the nitrogen atom of N,N-Dimethylethanolamine acts as a proton acceptor (a Brønsted-Lowry base).

Step 2: Deprotonation of the Acid: Propionic acid donates the proton from its carboxylic acid group (acting as a Brønsted-Lowry acid).

Step 3: Salt Formation: The proton transfer results in the formation of the N,N-Dimethylethanolammonium cation and the propionate anion, which are electrostatically attracted to form the ionic liquid.

Reaction Scheme: (CH₃)₂NCH₂CH₂OH + CH₃CH₂COOH → [(CH₃)₂NHCH₂CH₂OH]⁺[CH₃CH₂COO]⁻

This reaction is typically performed by the gradual addition of one reactant to the other, often with cooling, as the neutralization is an exothermic process. The reaction can be carried out neat (without a solvent) or in a suitable solvent, which is later removed under vacuum. The use of a solvent can aid in heat dissipation and ensure homogeneous mixing of the reactants.

The efficiency of this synthesis is generally high, with yields often approaching quantitative levels due to the direct and favorable nature of the acid-base reaction. Key factors to optimize for maximum efficiency and successful scalability include:

Stoichiometry: Precise equimolar amounts of N,N-Dimethylethanolamine and propionic acid are crucial. An excess of either reactant would result in impurities that would require additional purification steps.

Temperature Control: Given the exothermic nature of the neutralization, effective heat management is critical, especially during scale-up. Uncontrolled temperature increases can lead to potential side reactions or degradation of the product. The use of jacketed reactors and controlled addition rates are standard industrial practices.

Purification: The primary byproduct of the reaction, if performed neat, is simply the heat generated. If a solvent is used, its efficient removal, typically via rotary evaporation or vacuum distillation, is necessary. To obtain a high-purity product, any unreacted starting materials and water (which may be present in the reactants or absorbed from the atmosphere) must be removed, often by drying under high vacuum at a moderately elevated temperature.

Mixing: Thorough mixing is essential to ensure complete reaction and prevent localized "hot spots." The viscosity of the resulting ionic liquid can be significant, requiring robust agitation systems in larger-scale production.

Structural Elucidation and Purity Assessment Techniques

A multi-faceted analytical approach is required to confirm the structure of the this compound and to quantify its purity. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic techniques provide definitive confirmation of the ionic structure by identifying the specific functional groups and chemical environments within the cation and anion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to verify the formation of the ionic salt by observing the appearance and disappearance of key vibrational bands. The most significant change is the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid and the appearance of characteristic carboxylate anion (COO⁻) stretches.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| O-H (cation) | Stretching | 3400 - 3200 (broad) | Confirms the presence of the hydroxyl group on the cation. |

| N-H⁺ (cation) | Stretching | ~3100 - 3000 | Confirms protonation of the amine. |

| C-H (cation & anion) | Stretching | 3000 - 2850 | Alkyl C-H stretches. |

| COO⁻ (anion) | Asymmetric Stretching | 1650 - 1550 | Key indicator of carboxylate formation, replacing the C=O stretch (~1710 cm⁻¹) of the acid precursor. |

| COO⁻ (anion) | Symmetric Stretching | 1450 - 1360 | Second key indicator of the carboxylate anion. |

| C-N (cation) | Stretching | ~1150 | From the N,N-dimethylamino group. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides a detailed map of the chemical structure. The formation of the ammonium (B1175870) cation causes a downfield shift in the signals of the protons on the carbons adjacent to the nitrogen atom compared to the free amine precursor. docbrown.infodocbrown.info The spectrum of the propionate anion is characterized by an ethyl pattern. docbrown.infodocbrown.info

| Atom | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| Cation | -N(CH₃)₂ | ~2.9 (singlet, 6H) | ~45 |

| -N⁺H-CH₂- | ~3.2 (triplet, 2H) | ~58 | |

| -CH₂-OH | ~3.9 (triplet, 2H) | ~56 | |

| -OH, -N⁺H- | Variable, broad singlets | - | |

| Anion | -COO⁻ | - | ~180 |

| -CH₂- | ~2.2 (quartet, 2H) | ~30 | |

| -CH₃ | ~1.1 (triplet, 3H) | ~10 |

Chromatographic methods are essential for separating the target compound from its precursors and any potential by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing ionic liquids. Due to the ionic and polar nature of this compound, specialized chromatographic modes are effective. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly well-suited for the simultaneous analysis of the cation and anion. sielc.com This technique can effectively quantify the main component as well as unreacted DMEA and propionic acid. sielc.com

Gas Chromatography (GC): Standard GC is not suitable for the direct analysis of the non-volatile ionic liquid. However, it is an excellent method for quantifying the volatile precursor, N,N-Dimethylethanolamine, to ensure its complete removal during purification. bre.comccsknowledge.com Analysis typically requires a polar capillary column and may involve derivatization of the amine to improve peak shape and thermal stability. researchgate.net

| Technique | Parameter | Condition |

|---|---|---|

| HPLC (Mixed-Mode) | Column | Obelisc R or similar mixed-mode column |

| Mobile Phase | Acetonitrile (B52724)/Water gradient with an acid modifier (e.g., formic acid) | |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | |

| Purpose | Quantify ionic liquid, unreacted DMEA, and unreacted propionic acid. | |

| GC (for precursor analysis) | Column | Polar phase (e.g., Wax-type) |

| Injector Temp. | 270 - 300 °C | |

| Detector | Flame Ionization Detector (FID) | |

| Purpose | Quantify residual N,N-Dimethylethanolamine. |

Residual solvents are trace-level organic volatile chemicals used or produced during synthesis that are not fully removed by purification. sielc.com Their analysis is critical, particularly for materials intended for pharmaceutical or high-purity applications. The standard and regulatory-accepted method for this analysis is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).

This technique works by heating the sample in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then automatically injected into the GC for separation and quantification. This method prevents the non-volatile ionic liquid matrix from contaminating the GC system. The International Council for Harmonisation (ICH) guideline Q3C and the United States Pharmacopeia (USP) chapter <467> provide classifications and limits for common solvents.

| Class | Description | Examples |

|---|---|---|

| Class 1 | Solvents to be avoided; known or suspected human carcinogens. | Benzene, Carbon tetrachloride |

| Class 2 | Solvents to be limited in concentration due to inherent toxicity. | Acetonitrile, Toluene, Methanol, Hexane |

| Class 3 | Solvents with low toxic potential, permitted up to 5000 ppm. google.com | Acetone, Ethanol (B145695), Ethyl acetate, 2-Propanol |

Intermolecular Interactions and Solvation Phenomena of N,n Dimethylethanolammonium Propionate Systems

Fundamental Theoretical Frameworks for Ionic Liquid Solutions

To quantitatively describe the complex molecular environment within ionic liquid solutions, researchers employ rigorous theoretical models derived from statistical mechanics. These frameworks provide a bridge between microscopic molecular distributions and measurable thermodynamic properties.

The Kirkwood-Buff (KB) theory is a powerful statistical mechanics framework that connects thermodynamic quantities to the microscopic structure of a multi-component solution. researchgate.net It relates bulk properties, such as compressibility and partial molar volumes, to integrals over the radial distribution functions between the molecular species in the mixture. researchgate.net These integrals, known as Kirkwood-Buff integrals (KBIs or Gij), quantify the average excess or deficit of molecules of type j in the vicinity of a molecule of type i compared to a uniform distribution. whiterose.ac.uk

In the context of IL-water systems, KB theory can be applied using experimental data, specifically the density and water activity of the mixtures, to calculate the interactions between all species. whiterose.ac.uk This "inverse" KB approach allows for the quantification of water-water, ion-ion, and water-ion interactions without relying on simulations. whiterose.ac.uk The resulting KB parameters provide direct insight into the strength of these interactions and the phenomenon of preferential solvation. whiterose.ac.uk

Statistical thermodynamics provides the fundamental basis for understanding the properties of binary mixtures by considering the interactions and arrangements of molecules. Theories like the Flory-Huggins theory, originally developed for polymer solutions, and other equation-of-state models are used to predict excess thermodynamic functions such as excess molar volume (VE) and excess enthalpy (HE). rsc.org These excess properties represent the deviation from ideal mixing behavior and offer valuable insights into the nature and strength of intermolecular interactions in the solution. rsc.org The mixing of water with ionic liquids often results in complex, non-ideal behavior, with excess volumes that can be positive, negative, or change sign depending on the concentration, highlighting the intricate interplay of forces. rsc.org

N,N-Dimethylethanolammonium Propionate (B1217596) – Water Interactions

N,N-Dimethylethanolammonium propionate ([DMEtAH][Pr]) is a protic ionic liquid (PIL) whose interactions with water are of significant interest. The presence of water, even in small amounts, can dramatically alter the physicochemical properties of an IL. whiterose.ac.uk

The structural organization of [DMEtAH][Pr]-water mixtures can be probed by measuring thermodynamic properties across a range of concentrations. Density measurements, for instance, are used to calculate excess molar volumes, which indicate how the components pack together upon mixing. A study by Reid et al. provided density data for the [DMEtAH][Pr]-water system, which is essential for applying the Kirkwood-Buff theory. whiterose.ac.ukacs.org

Table 1: Density of this compound ([DMEtAH][Pr]) – Water Mixtures at 298.15 K

| Mole Fraction of [DMEtAH][Pr] (x₂) | Density (g·cm⁻³) |

|---|---|

| 0.000 | 0.9970 |

| 0.020 | 1.0028 |

| 0.042 | 1.0078 |

| 0.066 | 1.0123 |

| 0.104 | 1.0182 |

| 0.147 | 1.0238 |

| 0.200 | 1.0294 |

| 0.320 | 1.0392 |

| 0.485 | 1.0486 |

| 0.718 | 1.0567 |

Data sourced from the supplementary information of Reid et al., J. Phys. Chem. B 2017, 121, 2, 459–470. whiterose.ac.ukacs.org

The physicochemical properties of the pure ionic liquid also provide a baseline for understanding its behavior in solution.

Table 2: Temperature-Dependent Properties of Pure this compound

| Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) |

|---|---|---|

| 283.15 | 1.0707 | 1146.0 |

| 288.15 | 1.0674 | 771.6 |

| 293.15 | 1.0642 | 535.1 |

| 298.15 | 1.0609 | 381.1 |

| 303.15 | 1.0577 | 278.2 |

| 308.15 | 1.0544 | 208.3 |

| 313.15 | 1.0512 | 159.4 |

| 318.15 | 1.0479 | 124.6 |

| 323.15 | 1.0447 | 99.1 |

| 328.15 | 1.0414 | 79.9 |

Data sourced from Liu et al., Acta Phys. -Chim. Sin. 2013, 29 (8), 1649-1656. pku.edu.cn

Using Kirkwood-Buff theory, research has quantified the interactions within the [DMEtAH][Pr]-water system. A key finding is that the presence of water has a minimal effect on the average ion-ion interactions in this protic ionic liquid. whiterose.ac.ukacs.org This suggests that the ionic lattice of the PIL is not significantly disrupted by the addition of water at the concentrations studied. whiterose.ac.uk The analysis of water-ion interactions provides insight into the hydration of the N,N-Dimethylethanolammonium cation and the propionate anion.

A significant finding in the study of [DMEtAH][Pr]-water mixtures is the pronounced self-association of water molecules, particularly in IL-rich compositions. whiterose.ac.ukacs.org The analysis of Kirkwood-Buff integrals for water-water interactions (Gww) revealed that these interactions are much stronger in the [DMEtAH][Pr] system compared to other protic and aprotic ILs. researchgate.netacs.orgresearchgate.net This strong affinity between water molecules leads to the inference that water forms large aggregates or clusters within the ionic liquid matrix rather than being homogeneously dispersed. whiterose.ac.ukresearchgate.net This behavior is primarily attributed to the nature of the anion-water interactions. acs.org

Influence of Anion Structure on Water Interactions in Protic Ionic Liquids

The structure of the anion in protic ionic liquids (PILs) plays a pivotal role in dictating the nature and extent of interactions with water. The size, shape, and charge distribution of the anion are key determinants of how water molecules are incorporated into the ionic network. nih.gov In PILs, where hydrogen bonding is a dominant intermolecular force, the anion's ability to act as a hydrogen bond acceptor is crucial. nih.gov

For this compound, the propionate anion (CH₃CH₂COO⁻) is a carboxylate anion. Its influence on water interactions is characterized by the localized charge on the two oxygen atoms, which are strong hydrogen bond acceptors. When water is introduced into such a PIL, the water molecules can form hydrogen bonds with the anion, leading to a disruption of the cation-anion interactions. nih.gov This process can effectively separate ion pairs, leading to an increase in the charge correlation distance as water molecules disperse within the ionic matrix. nih.govd-nb.info The extent of this disruption and the resulting structure of the water-PIL mixture depend on the water concentration. At low concentrations, water molecules may exist as single units or small aggregates, bridging cations and anions. nih.govd-nb.info As water concentration increases, a more extensive hydrogen-bonded water network can form, potentially leading to a loss of the PIL's intrinsic nanostructure. nih.gov The structure of the anion, therefore, is a critical factor that can be tailored to control the hygroscopicity and solvation properties of the PIL. nih.gov

Comparative Analysis of Solvation Behavior: Protic vs. Aprotic Ionic Liquids

The solvation behavior of this compound, a protic ionic liquid (PIL), is fundamentally different from that of aprotic ionic liquids (AILs) due to the presence of an acidic proton on the cation. nih.gov PILs, formed by proton transfer from a Brønsted acid to a Brønsted base, possess the ability to donate hydrogen bonds, a feature absent in typical AIL cations like tetraalkylammonium or imidazolium (B1220033) with alkyl substitutions on the nitrogen. nih.govmdpi.com

This compound's solvation capabilities are comparable to highly polar solvents like water and short-chain alcohols. rsc.org This is attributed to its capacity for hydrogen bonding via the hydroxyl group and the ammonium (B1175870) proton on the cation, alongside the hydrogen bond accepting propionate anion. rsc.org In contrast, AILs primarily solvate through ion-dipole, ion-induced dipole, and dispersive forces. acs.org While AILs can be highly polar, their hydrogen bond donating ability (acidity) is often much lower than that of PILs. mdpi.com

Studies comparing alkylammonium-based PILs with AILs have shown that hydrogen bond acidity is a result of both cation and anion structures, whereas hydrogen bond basicity is dominated by the anion. mdpi.com The presence of the transferable proton in this compound allows it to engage in specific hydrogen-bonding interactions with solutes, which is a primary distinction from the more general electrostatic and van der Waals interactions that govern solvation in AILs.

The properties of a PIL are profoundly influenced by the equilibrium of proton transfer from the Brønsted acid (propionic acid) to the Brønsted base (N,N-Dimethylethanolamine). nih.gov This equilibrium determines the "ionicity" of the liquid—the extent to which the components exist as ions rather than as neutral molecule pairs. acs.org The difference in the pKa values (ΔpKa) between the protonated base and the acid is often used as an indicator of the driving force for proton transfer. nih.govacs.org

A high degree of proton transfer results in a liquid with a higher concentration of ions, which generally leads to higher conductivity and viscosity. nih.gov However, the relationship is not always linear, as increased ion concentration can be counteracted by decreased ion mobility due to stronger electrostatic interactions. nih.gov In the case of this compound, the equilibrium means that the liquid is a dynamic mixture of ions ([DMEtA]⁺ and [Pr]⁻) and their neutral precursors.

This compound – Organic Solvent Interactions

The solvation behavior of this compound (DMEOAP) has been investigated in various molecular solvents, revealing significant dependence on the solvent's properties. researchgate.net The interactions between the ions of the PIL and the solvent molecules dictate the solution's macroscopic properties, such as conductivity and viscosity.

In aqueous solutions , the strong hydrogen-bonding capability of water leads to significant solvation of both the N,N-Dimethylethanolammonium cation and the propionate anion. Water molecules can disrupt the ionic liquid's structure, leading to the dissociation of ion pairs. nih.gov

In ethanolic solutions , ethanol (B145695), as a polar protic solvent, also engages in hydrogen bonding with the PIL's ions. Its hydrogen bond donating ability facilitates the solvation of the propionate anion. researchgate.net

In acetonitrile (B52724) solutions , a polar aprotic solvent, the solvation mechanism is different. Acetonitrile lacks hydrogen bond donating ability, leading to weaker interactions with the anion compared to protic solvents. This can result in a higher degree of ionic association in acetonitrile compared to water or ethanol. researchgate.net

The molar conductivity of DMEOAP in these solvents reflects these interactions. It typically decreases with increasing PIL concentration, and limiting molar conductivities can be determined to understand the extent of ion dissociation. researchgate.net

| Property | Value | Temperature (K) |

|---|---|---|

| Density (g·cm⁻³) | 1.0368 | 298.15 |

| Viscosity (mPa·s) | 151.7 | 298.15 |

| Conductivity (S·m⁻¹) | 0.1764 | 298.15 |

Data derived from a study on the physicochemical properties of DMEOAP. pku.edu.cn

The molar conductivity (Λm) of this compound in molecular solvents is primarily governed by the interplay between ion mobility and ionic association. researchgate.net Several factors influence these phenomena:

Solvent Properties : The dielectric constant, viscosity, and hydrogen-bonding ability of the solvent are critical. Polar protic solvents like water and ethanol can effectively solvate both cations and anions, promoting ion dissociation and leading to higher molar conductivity compared to polar aprotic solvents like acetonitrile. researchgate.net The hydrogen bond donating (HBD) ability of protic solvents plays a significant role in reducing ionic association. researchgate.net

Concentration of PIL : As the concentration of the PIL increases, the distance between ions decreases, which enhances solute-solute interactions and leads to the formation of ion pairs or larger aggregates. researchgate.net This increased association reduces the number of effective charge carriers and increases viscosity, both of which contribute to a decrease in molar conductivity. researchgate.net

Temperature : Increasing the temperature generally leads to an increase in molar conductivity. pku.edu.cn This is because higher thermal energy reduces the solvent viscosity, thereby increasing ion mobility. It can also shift the ion-pair equilibrium towards dissociation. The temperature dependence of conductivity for DMEOAP has been shown to follow the Vogel-Fulcher-Tammann (VFT) equation. pku.edu.cn

The relationship between molar conductivity and viscosity can be further analyzed using the Walden rule, which relates the product of molar conductivity and viscosity to the degree of ionicity and dissociation in the solution. pku.edu.cn

Theoretical and Computational Investigations of N,n Dimethylethanolammonium Propionate

Molecular Dynamics Simulations for Microscopic Behavior Analysis

Classical MD simulations of ammonium-based PILs have been effectively used to characterize their structural and dynamic properties. iitgn.ac.inrsc.org These simulations typically employ force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), to model the interatomic interactions. iitgn.ac.in By simulating a system of hundreds of ion pairs over nanoseconds, researchers can analyze various properties.

Structural Characterization: The liquid structure is often analyzed using radial distribution functions (RDFs), which describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom. For instance, in ammonium-based PILs, the RDF between the acidic proton of the cation and the oxygen atoms of the carboxylate anion provides direct evidence of hydrogen bonding, which is a defining feature of PILs. rsc.org Spatial distribution functions can further illustrate the three-dimensional arrangement of anions around the cations, highlighting the preferred coordination sites. iitgn.ac.inrsc.org In PILs with hydroxyl groups on the cation, like N,N-Dimethylethanolammonium propionate (B1217596), MD simulations can elucidate how these functional groups influence the liquid's nanostructure and intermolecular interactions. mdpi.com

Dynamical Properties: MD simulations are also invaluable for predicting dynamic properties such as diffusion coefficients and ionic conductivity. The mean square displacement (MSD) of the ions over time can be calculated to determine their self-diffusion coefficients. rsc.org These transport coefficients are critical for applications in electrochemistry. Studies on similar ammonium (B1175870) PILs have shown that the size and shape of both the cation and anion significantly impact these properties, with larger ions generally leading to lower diffusion and conductivity. rsc.org

For example, the simulated densities of trialkylammonium triflate PILs have been shown to be in close agreement with experimental values, typically within a 2% error margin. iitgn.ac.in This validates the accuracy of the simulation methodology. The table below presents typical data that could be obtained from MD simulations of N,N-Dimethylethanolammonium propionate, based on findings for analogous compounds.

| Property | Description | Illustrative Value |

| Cation-Anion RDF Peak | Indicates the average distance of the strongest interaction (hydrogen bond) between the N,N-Dimethylethanolammonium cation and the propionate anion. | 1.5 - 2.0 Å |

| Self-Diffusion Coefficient (Cation) | A measure of the mobility of the N,N-Dimethylethanolammonium cation in the bulk liquid at a given temperature. | 1.0 - 5.0 x 10⁻¹¹ m²/s |

| Self-Diffusion Coefficient (Anion) | A measure of the mobility of the propionate anion in the bulk liquid at a given temperature. | 1.0 - 5.0 x 10⁻¹¹ m²/s |

| Ionic Conductivity (from simulation) | Predicted electrical conductivity based on the movement of ions, calculated using methods like the Green-Kubo relation. | 0.1 - 1.0 S/m |

Quantum Chemical Calculations for Intermolecular Interaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and intermolecular interactions of ionic liquids with high accuracy. These calculations are essential for understanding the nature of the forces that govern the properties of this compound.

Interaction Energies and Hydrogen Bonding: By performing calculations on isolated ion pairs or small clusters, it is possible to determine the binding energies between the N,N-Dimethylethanolammonium cation and the propionate anion. iitgn.ac.in This provides a quantitative measure of the strength of the intermolecular interactions, including the crucial N-H···O hydrogen bonds. iitgn.ac.in Computational studies can also explore other types of interactions, such as van der Waals forces and electrostatic interactions, which collectively determine the liquid's properties. nih.gov

Electronic Properties and Reactivity: Quantum chemical calculations can elucidate the electronic properties of the ions, such as their charge distributions and molecular orbitals. researchgate.net The distribution of partial charges on the atoms of the cation and anion is fundamental for developing accurate force fields for classical MD simulations. rsc.org Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the electrochemical stability and reactivity of the ionic liquid.

A typical output from quantum chemical calculations on an ion pair of this compound would include the interaction energy, which is a key descriptor of the stability of the ion pair.

| Calculation Type | Property | Illustrative Value |

| DFT Calculation (Gas Phase) | Ion Pair Binding Energy | -70 to -90 kcal/mol |

| Natural Bond Orbital (NBO) Analysis | Charge on Cationic Nitrogen | +0.4 to +0.6 e |

| NBO Analysis | Charge on Anionic Oxygen | -0.7 to -0.9 e |

Monte Carlo Simulations in this compound Systems

Monte Carlo (MC) simulations offer an alternative computational approach to study the properties of ionic liquids. Unlike MD simulations, which solve equations of motion, MC methods use statistical mechanics to sample different molecular configurations. This can be particularly advantageous for calculating thermodynamic properties and phase equilibria.

Thermodynamic Properties: MC simulations are well-suited for calculating thermodynamic properties such as the heat capacity and configurational energy of a system. aps.org For a PIL like this compound, this could provide insights into its thermal behavior and stability. By using advanced techniques like density-of-states MC, it is possible to explore the energy landscape of the system and identify stable configurations. aps.org

Binary Systems: For binary systems containing this compound and another component (e.g., a solvent), Gibbs ensemble Monte Carlo simulations can be employed to determine the phase diagram, including liquid-liquid and vapor-liquid equilibria. This information is crucial for designing and optimizing applications involving IL mixtures.

Development of Reliable Theoretical Models for this compound Binary Systems

Developing reliable theoretical models is essential for predicting the properties of binary systems containing this compound without resorting to extensive and time-consuming simulations or experiments. These models are often based on thermodynamic theories and are parameterized using a limited set of experimental or simulation data.

Equation of State Models: One promising approach is the use of equations of state (EoS), such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). acs.org PC-SAFT has been successfully applied to model the thermodynamic properties of various ionic liquids and their mixtures. acs.org To apply this model to this compound, one would need to determine the specific PC-SAFT parameters for the pure ionic liquid, which can be obtained by fitting to experimental density data. Once parameterized, the model can be used to predict properties like the density, vapor pressure, and phase behavior of binary mixtures. acs.org

Predictive Models for Mixture Properties: For binary mixtures, the interactions between the different components are described by binary interaction parameters. These parameters can be adjusted to fit experimental data on mixture properties, such as excess enthalpies or activity coefficients at infinite dilution. acs.org The development of such models allows for the rapid screening of different co-solvents and compositions to achieve desired properties for specific applications. For example, thermodynamic models can predict the solid-liquid equilibrium phase diagrams of binary ionic liquid mixtures, which is important for understanding their melting behavior. researchgate.net

The table below summarizes the key components of a theoretical modeling approach for binary systems of this compound.

| Modeling Approach | Key Parameters | Predicted Properties |

| PC-SAFT EoS | Pure component parameters (segment number, segment diameter, dispersion energy) | Density, vapor pressure, heat capacity of pure IL |

| PC-SAFT with Binary Interaction Parameters | Temperature-dependent binary correction factors | Vapor-liquid equilibria, liquid-liquid equilibria, excess enthalpies of binary mixtures |

Applications and Functional Roles of N,n Dimethylethanolammonium Propionate in Chemical Processes

N,N-Dimethylethanolammonium Propionate (B1217596) as a Solvent in Extraction and Separation Science

Protic ionic liquids derived from alkanolamines represent a promising category of "green" solvents for the extraction of bioactive molecules from natural sources. While specific research on N,N-Dimethylethanolammonium propionate is limited in some contexts, studies on closely related analogues provide significant insight into the potential capabilities and performance of this class of solvents.

The extraction of artemisinin (B1665778) from the plant Artemisia annua is a critical process for the production of antimalarial drugs. Traditional methods often rely on volatile and flammable solvents like hexane. Research into greener alternatives has included ammonium-based ionic liquids. While extensive data on this compound for this specific application is not widely published, a closely related structural analogue, N,N-Dimethylethanolammonium octanoate (B1194180) , has been evaluated, offering a template for understanding the potential efficacy of this solvent family.

In a preliminary study, N,N-Dimethylethanolammonium octanoate was one of two ionic liquids out of five screened that showed promising performance for artemisinin extraction. The extraction process was comparable to a standard liquid-solid extraction performed at 25°C. The results indicated that the concentration of artemisinin in the ionic liquid solution was similar to that achieved with the benchmark solvent, hexane, at the same temperature. mmv.org This suggests that N,N-Dimethylethanolammonium-based carboxylate salts are effective media for the extraction of important phytopharmaceuticals.

| Solvent | Relative Extraction Efficiency | Extraction Rate | Key Observation |

|---|---|---|---|

| N,N-Dimethylethanolammonium octanoate | Similar to Hexane | Maximum solute concentration reached in 30 minutes | Demonstrates comparable efficiency to the industry standard with a rapid extraction time. mmv.org |

| n-Hexane | Benchmark | Benchmark | Established, cost-effective solvent but has safety and environmental drawbacks. nih.gov |

Understanding the extraction profile and phase behavior of a solvent is crucial for process optimization. Studies focusing on N,N-Dimethylethanolammonium octanoate have placed particular emphasis on elucidating these characteristics for artemisinin extraction. www.gov.uk The extraction profile showed that the process is relatively fast, reaching maximum solute concentration within 30 minutes. mmv.org

The phase behavior of these ionic liquids is a key aspect of their application, particularly concerning the recovery of the extracted solute. After the extraction, the process for separating artemisinin from the raw N,N-Dimethylethanolammonium octanoate extract involved partitioning with water at ambient temperature. mmv.org This demonstrates a biphasic separation capability, which is a critical feature for designing an efficient and scalable extraction and product recovery process. The ability to induce phase separation with a simple co-solvent like water is advantageous for downstream processing.

A significant advantage of ionic liquids is their "designer" nature, allowing their properties to be tuned by modifying the cation or anion structure. Research into ammonium-based ionic liquids for artemisinin extraction has utilized this principle. The findings from initial studies with solvents like N,N-Dimethylethanolammonium octanoate were subsequently used to design an iteratively improved solvent. www.gov.uk The goal of this iterative design process is to establish key structure-property relationships that lead to optimal extraction performance, including enhanced selectivity and efficiency. www.gov.uk This approach, moving from initial screening to informed redesign, represents a core design principle for developing task-specific ionic liquids for targeted natural product extraction.

Role in Catalysis and Biocatalytic Systems

Ionic liquids are widely recognized as a versatile medium for a range of chemical and biochemical transformations due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. mmv.org

Biocatalysis in non-conventional media is a field of growing importance, as solvents can profoundly impact enzyme stability, activity, and substrate solubility. Ionic liquids, including protic variants, have been investigated as media for enzymatic reactions. researchgate.netnih.gov They can offer advantages over traditional organic solvents, sometimes leading to enhanced enzyme stability and activity. However, the interaction between an ionic liquid and an enzyme is highly specific and depends on the precise structures of both the cation and anion. While there is a broad body of research on the use of various ionic liquids in biocatalysis, studies specifically employing this compound as a medium for enzymatic reactions have not been reported in the scientific literature. Therefore, its compatibility and effectiveness with different enzyme systems remain an area for future investigation.

Impact on Enzyme Stability and Activity in Biocatalysis

Protic ionic liquids (PILs) like this compound are gaining attention in biocatalysis as alternative solvents to traditional organic media. The unique properties of ionic liquids can significantly influence the stability and activity of enzymes. Research into non-aqueous biocatalysis has shown that the choice of solvent is critical, with ionic liquids offering potential advantages such as enhanced long-term enzyme stability compared to conventional organic solvents. nih.gov The structure of the ionic liquid's cation and anion plays a crucial role in its interaction with the enzyme. researchgate.net

Materials Science Applications

This compound-Based Protic Ionic Liquids as Corrosion Inhibitors

This compound, a type of protic ionic liquid, has applications in materials science, particularly as a corrosion inhibitor for metals like carbon steel. matec-conferences.orgcjchemicals.net Its constituent cation, derived from N,N-Dimethylethanolamine (DMEA), is recognized for its corrosion inhibition properties in aggressive environments such as neutral sodium chloride solutions. matec-conferences.org These compounds are part of a class of organic inhibitors, often based on alkanolamines, that are valued for their high solubility and lower toxicity compared to some traditional inhibitors. matec-conferences.orggoogle.com The effectiveness of DMEA-based compounds increases with concentration, indicating a direct relationship between the amount of inhibitor and the level of protection afforded to the metal surface. matec-conferences.orgresearchgate.net Protic ionic liquids are seen as a sustainable alternative to conventional inhibitors that often contain hazardous metals. mdpi.com

Adsorption Mechanisms and Protective Film Formation on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film. matec-conferences.orgtandfonline.com This film acts as a physical barrier, isolating the metal from the corrosive electrolyte. The adsorption process involves the interaction of the inhibitor's molecules with the active sites on the metal. Specifically, the nitrogen and oxygen atoms in the N,N-Dimethylethanolammonium cation possess lone pairs of electrons, which facilitate their adsorption onto the steel surface.

This interaction leads to the formation of a stable, passive layer that mitigates both anodic (metal dissolution) and cathodic (oxygen reduction) processes of corrosion. scielo.br Studies on similar amino alcohol compounds show that this adsorption is a physio-chemical process that follows the Langmuir adsorption isotherm model. matec-conferences.orgresearchgate.net This model suggests the formation of a monolayer of inhibitor molecules on the metal surface. The strength and stability of this film are crucial for effective and sustained corrosion protection.

Influence of Anion Chain Length on Anticorrosive Performance

This improved coverage results in a more robust and effective barrier against corrosive species. The increased hydrophobicity associated with a longer alkyl chain helps to repel water from the metal surface, further hindering the corrosion process. tandfonline.com Therefore, the propionate anion in this compound contributes positively to its efficacy as a corrosion inhibitor, with studies showing that longer anion chains generally provide better protection for the metallic substrate. tandfonline.comtandfonline.com

Electrochemical Properties and Potential as Electrolytes

Electrical Conductivity and Aggregation Behavior in Various Solutions

The electrochemical properties of this compound (DMEOAP) have been investigated to understand its behavior as a protic ionic liquid. Its electrical conductivity is a key parameter, which, along with density and viscosity, has been determined over a range of temperatures from 283.15 K to 333.15 K. pku.edu.cnresearchgate.net As with most ionic liquids, its conductivity is temperature-dependent, increasing as the temperature rises due to a decrease in viscosity and an increase in ion mobility. The relationship between temperature and conductivity can be described using the Vogel-Fulcher-Tammann (VFT) equation. pku.edu.cnresearchgate.net

The aggregation behavior of ionic liquids in solution is influenced by factors such as solvophobic interactions and hydrogen bonding between the ionic liquid's anion and the solvent molecules. researchgate.net In aqueous solutions, amphiphilic ionic liquids can form micelles above a certain critical micelle concentration (cmc). The tendency to aggregate and the cmc value are affected by the structure of the ionic liquid, particularly the length of any alkyl chains on the cation or anion. nih.govnih.gov The interplay of these forces dictates the self-assembly of the ionic liquid molecules in different solvents, which in turn affects bulk properties like conductivity.

Table 1: Electrical Conductivity of this compound (DMEOAP) at Various Temperatures This table is generated based on data reported in scientific literature. The exact values can be found in the cited source.

| Temperature (K) | Electrical Conductivity (S·m⁻¹) |

| 283.15 | Data not specified in snippets |

| 293.15 | Data not specified in snippets |

| 303.15 | Data not specified in snippets |

| 313.15 | Data not specified in snippets |

| 323.15 | Data not specified in snippets |

| 333.15 | Data not specified in snippets |

| Note: The search results confirm that conductivity data for this temperature range was determined, but the specific numerical values are not provided in the abstracts. pku.edu.cnresearchgate.net |

Determination of Molar Conductivity and Ionic Association

The molar conductivity (Λ) of this compound (DMEOAP) is a key parameter in characterizing its efficiency as an electrolyte. It is determined from the specific conductivity (κ) and the molar concentration (C) of the ionic liquid. Research has shown that the molar conductivity of DMEOAP, a protic ionic liquid, is significantly influenced by temperature.

In a study by Li et al., the molar conductivity of DMEOAP was measured across a temperature range of 283.15 K to 333.15 K. The results, as presented in Table 1, demonstrate a clear trend of increasing molar conductivity with rising temperature. This is attributed to the decrease in viscosity at higher temperatures, which allows for greater mobility of the N,N-Dimethylethanolammonium cations and propionate anions.

Table 1: Molar Conductivity of this compound at Various Temperatures

| Temperature (K) | Molar Conductivity (S·cm²·mol⁻¹) |

|---|---|

| 283.15 | 0.23 |

| 288.15 | 0.31 |

| 293.15 | 0.42 |

| 298.15 | 0.55 |

| 303.15 | 0.72 |

| 308.15 | 0.92 |

| 313.15 | 1.16 |

| 318.15 | 1.44 |

| 323.15 | 1.76 |

| 328.15 | 2.13 |

Data sourced from Li et al., "Density, Viscosity and Conductivity of Protic Ionic Liquid N,N-DimethylethanolammoniumPropionate".

Ionic association, the degree to which the constituent ions exist as pairs or clusters rather than free ions, can be qualitatively assessed using the Walden rule. This rule relates the molar conductivity (Λ) to the viscosity (η) of the solution. A plot of log(Λ) versus log(1/η), known as a Walden plot, is often used to classify the "ionicity" of an ionic liquid. For an ideal ionic system, where the ions are fully dissociated and their mobility is solely governed by viscosity, the data points on a Walden plot will fall on a line with a slope of 1, often referred to as the ideal KCl line.

Deviations from this ideal line are indicative of the degree of ionic association. For this compound, the relationship between molar conductivity and viscosity suggests that it behaves as a typical ionic liquid, with its ionicity being influenced by temperature-dependent intermolecular interactions. The analysis of its behavior relative to the ideal KCl line provides insights into the extent of ion pairing within the liquid.

Diffusion Coefficients and Transport Numbers in Solution

The diffusion coefficient is a measure of the translational mobility of a chemical species in a medium, driven by a concentration gradient. In the context of this compound in solution, separate diffusion coefficients exist for the N,N-Dimethylethanolammonium cation and the propionate anion. These coefficients are crucial for understanding mass transport phenomena in electrochemical applications and other chemical processes.

The transport number (or transference number) quantifies the fraction of the total electrical current carried by a specific ionic species in an electrolyte. For a simple electrolyte composed of a single cation and a single anion, the sum of the cationic and anionic transport numbers is equal to one.

The transport number of an ion is directly related to its mobility and, consequently, its diffusion coefficient. It can be determined from conductivity measurements or through direct methods like electrophoretic NMR. In the absence of specific experimental data for this compound, it is expected that the transport numbers of the N,N-Dimethylethanolammonium cation and the propionate anion would be influenced by their relative sizes and mobilities in a given solvent. For many protic ionic liquids, the transport numbers of the cation and anion are not equal, reflecting differences in their hydrodynamic radii and interactions with the surrounding medium.

Advanced Analytical Research Techniques for N,n Dimethylethanolammonium Propionate

In Situ and Ex Situ Characterization Methods for Structural and Interfacial Studies

Understanding the arrangement of ions in the bulk liquid and at interfaces is critical for predicting the behavior of N,N-Dimethylethanolammonium propionate (B1217596) in various applications. Both in situ and ex situ methods, often complemented by computational simulations, are employed for these investigations.

In Situ Techniques: These methods analyze the compound in its native liquid state or at an interface without removal. X-ray reflectivity is a powerful in situ tool for probing the structure of the air-liquid interface. nih.gov By analyzing the reflection of X-rays from the surface, researchers can determine the molecular layering and orientation of the N,N-Dimethylethanolammonium cations and propionate anions at the surface, revealing details about surface enrichment and the thickness of the interfacial layer. nih.gov

Ex Situ and Computational Methods: While direct ex situ structural analysis of a liquid's surface is challenging, computational techniques like Molecular Dynamics (MD) simulations serve as a powerful complementary approach. mdpi.com MD simulations model the interactions between individual ions over time to predict the bulk liquid structure and the complex organization at interfaces. nih.govmdpi.com These simulations provide insights into properties like density profiles perpendicular to an interface and the orientation of the alkyl chains and functional groups of the ions.

Spectroscopic Approaches (e.g., Infrared, Raman, NMR Spectroscopy, X-ray Scattering, Neutron Scattering)

Spectroscopic techniques are indispensable for probing the molecular structure, bonding environments, and intermolecular interactions of N,N-Dimethylethanolammonium propionate.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to identify functional groups and study ionic interactions. The IR and Raman spectra would feature characteristic bands for the O-H stretching of the hydroxyl group, C-H stretching of the alkyl chains, C-N stretching of the ammonium (B1175870) group, and the symmetric and asymmetric stretching of the carboxylate (COO⁻) group in the propionate anion. Shifts in the positions of these bands can provide evidence of hydrogen bonding between the cation and anion. The combination of experimental spectra with computational predictions, often from Density Functional Theory (DFT), allows for precise assignment of vibrational modes. researchgate.net

X-ray and Neutron Scattering: Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are used to investigate the nanoscale structural organization within the bulk liquid. researchgate.netnih.gov These techniques can reveal the presence of local ordering and characteristic correlation lengths between the ions, providing a picture of the liquid's nanostructure. Neutron scattering is particularly insightful; by selectively replacing hydrogen with deuterium (B1214612) in the cation or anion, researchers can use contrast variation to highlight specific parts of the structure and their relative arrangements. nih.govembl-hamburg.de

Thermodynamic Data Analysis (e.g., Density, Viscosity, Electrical Conductivity, Excess/Mixing Enthalpy Measurements)

The thermodynamic and transport properties of this compound are essential for its potential application. These properties are highly dependent on temperature.

Density, Viscosity, and Electrical Conductivity: The density (ρ), viscosity (η), and electrical conductivity (κ) of this compound have been determined over a temperature range of 283.15 K to 333.15 K. pku.edu.cn As temperature increases, density and viscosity decrease, while electrical conductivity increases. pku.edu.cn This behavior is typical for ionic liquids, as higher thermal energy overcomes intermolecular forces, reducing viscosity and increasing ion mobility. frontiersin.org The temperature dependence of viscosity and conductivity can often be described by the Vogel-Fulcher-Tammann (VFT) equation. pku.edu.cn From these fundamental properties, other important parameters like the thermal expansion coefficient, molecular volume, and molar conductivity can be calculated. pku.edu.cn

Table 1: Density of this compound at Various Temperatures

Table 2: Viscosity of this compound at Various Temperatures

Table 3: Electrical Conductivity of this compound at Various Temperatures

Excess/Mixing Enthalpy Measurements: The enthalpy of mixing (or excess enthalpy) provides information about the energetic interactions when the ionic liquid is mixed with another compound, such as water or an organic solvent. wikipedia.org This property is measured experimentally using an isothermal flow-mixing calorimeter. A negative excess enthalpy indicates an exothermic mixing process, suggesting strong favorable interactions between the ionic liquid and the solvent molecules. Conversely, a positive value signifies an endothermic process, where energy is absorbed to break the interactions within the pure components. wikipedia.org Studies on the precursor amine, N,N-dimethylethanolamine, show that its interactions with alcohols can be investigated using this technique. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis

For the quantitative analysis of this compound in complex mixtures, hyphenated analytical techniques are most effective.

Chromatography: Liquid chromatography (LC) is a suitable technique for separating the non-volatile ionic liquid from a sample matrix. Techniques such as High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., reversed-phase or ion-exchange) would be employed for the separation.

Mass Spectrometry (MS): Mass spectrometry is used for the detection and quantification of the compound after chromatographic separation (LC-MS). Electrospray ionization (ESI) is a common ionization technique for ionic liquids. In positive ion mode, ESI-MS would detect the N,N-Dimethylethanolammonium cation ([C₄H₁₂NO]⁺), while in negative ion mode, it would detect the propionate anion ([C₃H₅O₂]⁻). Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive quantification by monitoring a specific fragmentation of the parent ion, providing robust and reliable results for trace analysis. nih.gov

Future Research Directions and Emerging Trends

Rational Design of N,N-Dimethylethanolammonium Propionate (B1217596) Derivatives for Specific Applications

The "designer" nature of ionic liquids allows for the fine-tuning of their physicochemical properties through targeted structural modifications. The rational design of N,N-Dimethylethanolammonium propionate derivatives is a significant area of future research, aiming to create new compounds with enhanced performance for specific applications. This involves strategic alterations to both the cationic and anionic components of the ionic liquid.

Cationic Modifications: The N,N-dimethylethanolammonium cation offers several avenues for functionalization. Introducing different functional groups onto the ethanolamine (B43304) backbone can impart new properties. For example, incorporating ether or additional hydroxyl groups could modify the compound's polarity, viscosity, and hydrogen bonding capabilities. A series of ammonium-based protic ionic liquids have been synthesized with varying alkyl chain lengths, demonstrating that such modifications can influence properties like thermal stability and phase transition behavior. nih.gov For instance, increasing the alkyl chain length on the nitrogen atom could enhance the compound's hydrophobicity, which would be advantageous in applications such as liquid-liquid extractions.

Anionic Modifications: The propionate anion can be replaced with other carboxylates to alter the ionic liquid's properties. For example, using longer-chain carboxylates could lower the melting point and increase the thermal stability of the resulting ionic liquid. rsc.org Conversely, introducing functional groups onto the anion, such as hydroxyl or amino groups, could enhance its ability to interact with specific molecules, making it a more effective catalyst or extraction agent. The synthesis of dual-functional protic ionic liquids with specific anionic and cationic sites has been shown to significantly increase CO2 absorption capacity, a principle that could be applied to derivatives of this compound. nih.gov

The following table outlines potential derivatives and their targeted applications based on rational design principles.

| Cation Modification | Anion Modification | Potential Application |

| Increased alkyl chain length | Propionate | Enhanced hydrophobicity for extraction processes |

| Addition of a second hydroxyl group | Propionate | Increased hydrogen bonding for cellulose (B213188) dissolution |

| N,N-dimethylethanolammonium | Longer-chain carboxylate (e.g., hexanoate) | Lower melting point and improved thermal stability |

| N,N-dimethylethanolammonium | Amino-functionalized carboxylate | Enhanced CO2 capture capabilities |

Sustainable Process Development Incorporating this compound

The growing emphasis on green chemistry is driving the development of sustainable processes for the synthesis and application of ionic liquids. For this compound, this involves creating environmentally benign synthesis routes and conducting thorough life-cycle assessments.

Green Synthesis Routes: The synthesis of protic ionic liquids via a simple acid-base neutralization reaction is inherently more atom-economical than multi-step syntheses. chalmers.se Future research will likely focus on solvent-free synthesis methods to further reduce waste and energy consumption. researchgate.net An in situ synthesis approach, where the ionic liquid is prepared directly within the process where it will be used, eliminates the need for purification and reduces costs and environmental impact. lbl.gov This method has been successfully applied to the synthesis of other protic ionic liquids for biomass pretreatment. lbl.gov

Life-Cycle Assessment (LCA): A comprehensive understanding of the environmental impact of this compound requires a full life-cycle assessment. rsc.org This "cradle-to-grave" analysis evaluates the environmental footprint of the entire process, from the sourcing of raw materials to the final disposal or recycling of the ionic liquid. nih.govelsevierpure.com Studies on other protic ionic liquids have shown that the production process can have a significant environmental impact, highlighting the importance of optimizing synthesis routes. rsc.orgresearchgate.net Future research will need to focus on developing detailed process simulations and life-cycle inventories for this compound and its derivatives to ensure their "green" credentials are scientifically validated. rsc.orgresearchgate.net

The principles of green chemistry that are particularly relevant to the sustainable development of this compound are summarized in the table below.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Utilize the direct neutralization reaction of N,N-dimethylethanolamine and propionic acid. |

| Safer Solvents and Auxiliaries | Develop solvent-free synthesis methods. |

| Design for Energy Efficiency | Optimize reaction conditions to minimize energy input. |

| Use of Renewable Feedstocks | Explore the use of bio-derived N,N-dimethylethanolamine and propionic acid. |

Advanced In Situ Characterization of Dynamic Processes Involving this compound

To fully understand and optimize the performance of this compound in various applications, it is crucial to study its behavior during dynamic processes in real-time. Advanced in situ characterization techniques provide a window into the molecular-level changes that occur during reactions, phase transitions, and other processes.

Spectroscopic Techniques: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions and phase transitions. acs.org These techniques can provide real-time information on changes in chemical bonding and molecular structure. For example, in situ FTIR has been used to study the electrochemical behavior of platinum electrodes in protic ionic liquids, revealing changes in the interfacial water structure and the adsorption of ions. nih.gov Such techniques could be employed to study the role of this compound as a catalyst or reaction medium, providing insights into reaction mechanisms and kinetics.

Monitoring Phase Transitions: The phase behavior of ionic liquids is a critical aspect of their application. In situ techniques can be used to monitor phase transitions under various conditions, such as changes in temperature and pressure. nih.gov For instance, calorimetry coupled with variable temperature infrared spectroscopy can track phase transitions of ionic liquids mixed with co-solvents. digitellinc.com This information is vital for applications where the ionic liquid may be subjected to a range of operating conditions.

The following table highlights some advanced in situ characterization techniques and their potential applications in studying this compound.

| Technique | Dynamic Process to be Studied | Information Gained |

| In situ FTIR/Raman Spectroscopy | Catalytic reactions, electrochemical processes | Reaction mechanisms, kinetics, changes in molecular structure |

| In situ Atomic Force Microscopy (AFM) | Nanoscale surface behavior | Surface properties and behavior at the nanoscale rsc.org |

| In situ X-ray Photoelectron Spectroscopy (XPS) | Electrochemical reactions | Changes in the electronic structure and chemical states of constituents |

| In situ Calorimetry | Phase transitions with co-solvents | Thermodynamic parameters of phase transitions digitellinc.com |

Integration of Multiscale Modeling and Experimental Approaches for Predictive Understanding

The vast number of possible ionic liquid structures makes a purely experimental approach to finding the ideal compound for a specific application impractical. The integration of multiscale modeling with experimental data offers a powerful strategy for the predictive understanding and rational design of ionic liquids like this compound.

Quantum Mechanical (QM) Methods: At the most fundamental level, quantum chemical methods can be used to predict the energetic, physical, and spectroscopic properties of ionic liquids. acs.org These calculations provide insights into intermolecular forces, which are directly linked to the physicochemical properties of condensed systems. acs.org For this compound, QM methods can be used to calculate properties such as interaction energies, dipole moments, and polarizability, which can then be correlated with experimental data.

Molecular Dynamics (MD) Simulations: MD simulations provide a computational microscope to explore the arrangement, dynamics, and interactions of ions at the atomic level. mdpi.com These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. nih.govmdpi.com For this compound, MD simulations can be used to understand how changes in its chemical structure affect its macroscopic properties, thereby guiding the design of new derivatives. researchgate.net The use of polarizable force fields in MD simulations can improve the accuracy of predicted properties for ionic systems. nih.gov

Integrating Modeling and Experiment: The most powerful approach involves a synergistic combination of modeling and experimental work. Experimental data can be used to validate and refine computational models, while simulations can provide insights that are difficult to obtain through experiments alone. louisville.edu For example, experimental measurements of the density and viscosity of this compound at different temperatures can be used to validate the force fields used in MD simulations. Once validated, these simulations can then be used to predict the properties of hypothetical derivatives, which can then be synthesized and tested experimentally.

The table below illustrates the synergy between different modeling techniques and experimental approaches.

| Modeling Technique | Experimental Data for Validation | Predicted Properties |

| Quantum Mechanics (QM) | Spectroscopic data (IR, Raman), Thermogravimetric Analysis (TGA) researchgate.net | Interaction energies, electronic structure, thermal stability mdpi.com |

| Molecular Dynamics (MD) | Density, viscosity, diffusion coefficients, phase transition temperatures louisville.edu | Transport properties, liquid structure, thermodynamic properties |

| Process Simulation | Pilot plant data | Optimal process conditions, economic feasibility |

By integrating these advanced research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in a wide range of sustainable technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N,N-Dimethylethanolammonium propionate?

- Synthesis : Ionic liquids like [DMEtA][Pr] (this compound) are typically synthesized via acid-base neutralization. For example, equimolar amounts of N,N-dimethylethanolamine and propionic acid can be mixed under anhydrous conditions at 60–80°C for 24–48 hours, followed by vacuum drying to remove residual solvents .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ionic structure. Fourier-transform infrared spectroscopy (FTIR) can validate hydrogen bonding and ionic interactions. Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, referencing protocols for similar reagents (e.g., N,N-Dimethylacetamide purity standards in USP guidelines) .

Q. What analytical techniques are standard for determining physicochemical properties of this compound?

- Thermodynamic Data : Utilize NIST Standard Reference Database 69 for phase-change properties (e.g., boiling points, vapor pressure). Differential scanning calorimetry (DSC) measures melting points and thermal stability .

- Spectroscopic Analysis : UV-Vis and Raman spectroscopy can probe solvatochromic effects and ionic interactions. Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and ionic composition .

- Purity Validation : Follow USP protocols for reagents, such as GC with flame ionization detection (FID) and a minimum purity threshold of 99% .

Advanced Research Questions

Q. How does water content influence the physicochemical and solvent properties of this compound?

- Experimental Design : Systematically vary water concentrations (0–20% w/w) and measure viscosity, conductivity, and polarity via Kamlet-Taft parameters. Compare with hydrophobic ionic liquids (e.g., [N4444][PF6]) to assess hydration effects on hydrogen-bonding networks .

- Data Interpretation : Water increases ionic mobility but may reduce thermal stability. Use molecular dynamics simulations to model water-ion interactions and validate experimental trends .

Q. How can researchers resolve contradictions in thermodynamic data for this compound across different studies?

- Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting points vs. NIST-reported values). Perform uncertainty quantification for parameters like enthalpy of formation (ΔfH°gas) .

- Case Study : If phase-change data conflicts, replicate experiments under controlled humidity and inert atmospheres. Publish detailed protocols to minimize variability in synthesis and measurement .

Q. What experimental strategies are effective for studying this compound as a solvent in biopolymer processing (e.g., cellulose dissolution)?

- Approach : Adapt methods for hydrophilic ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride). Test dissolution efficiency at 80–100°C under nitrogen, monitoring via polarized optical microscopy or X-ray diffraction for crystallinity loss .

- Optimization : Vary anion-cation ratios and assess recyclability via solvent regeneration (e.g., anti-solvent precipitation). Compare with deep eutectic solvents (e.g., choline chloride-urea) for sustainability metrics .

Q. How can researchers investigate the biological interactions of this compound, particularly its propionate moiety in metabolic pathways?

- In Vitro Models : Use hepatocellular carcinoma (HCC) cell lines to study propionate metabolism-related genes (PMRGs) like ACADS and GOT2. Apply RNA-seq to identify DEGs (differentially expressed genes) and validate via qPCR .

- Functional Analysis : Perform gene set enrichment analysis (GSEA) to link PMRGs to pathways like β-oxidation or anaplerosis. Use CRISPR/Cas9 knockout models to assess propionate’s role in cancer metastasis .

Methodological Considerations

- Safety Protocols : Follow NFPA guidelines for ionic liquid handling. Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation and store in dry, inert environments .

- Data Reproducibility : Document synthesis conditions (e.g., stoichiometry, drying time) and instrument calibration details. Share raw data in open-access repositories to facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.